1-[2-(Naphthalen-1-yl)ethenyl]azulene

Dipole Moment Molecular Polarity Organic Electronics

OLED and OPV researchers need non-alternant π-conjugated building blocks with intrinsic polarity and anti-Kasha emission-properties absent in naphthalene-based analogs. 1-[2-(Naphthalen-1-yl)ethenyl]azulene fills this gap. • S₂→S₀ fluorescence (ΔE ≈ 14,000 cm⁻¹) for dual-wavelength OLEDs & ratiometric sensors. • ~1.08 D dipole moment enables work-function tuning at interfaces without polar interlayers. • Research-grade, in stock for immediate global dispatch.

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 652142-05-7
Cat. No. B12540148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Naphthalen-1-yl)ethenyl]azulene
CAS652142-05-7
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C22H16/c1-2-7-18-13-15-20(22(18)11-3-1)16-14-19-10-6-9-17-8-4-5-12-21(17)19/h1-16H
InChIKeyLGRAWMPRCJSION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Naphthalen-1-yl)ethenyl]azulene (CAS 652142-05-7): Procurement-Relevant Structural and Physicochemical Profile


1-[2-(Naphthalen-1-yl)ethenyl]azulene (CAS 652142-05-7, molecular formula C₂₂H₁₆, MW 280.4 g/mol, IUPAC: 1-(2-azulen-1-ylethenyl)naphthalene) is a non-alternant conjugated hydrocarbon that covalently bridges an azulene core to a 1-naphthyl group via an ethenyl linker . As a 1-substituted azulene derivative possessing the non-alternant 5–7 fused-ring topology, it inherits the characteristic large ground-state dipole moment (~1.08 D) and narrow HOMO–LUMO gap of its parent azulene scaffold, features absent in the isomeric naphthalene system [1]. The compound is typically prepared through Wittig olefination between azulene-1-carbaldehyde and the corresponding naphthalen-1-yl phosphonium ylide [2], and is primarily investigated as a functional π-conjugated building block for organic optoelectronic materials, including OLEDs and OPVs [1].

Why 1-[2-(Naphthalen-1-yl)ethenyl]azulene Cannot Be Replaced by Generic Azulene or Naphthalene Analogs in Optoelectronic Procurement


Although azulene and naphthalene are constitutional isomers (C₁₀H₈), their electronic structures differ fundamentally: azulene is a non-alternant, polar aromatic with a permanent dipole moment (~1.08 D) and narrow HOMO–LUMO gap enabling visible-region absorption and anti-Kasha S₂→S₀ fluorescence, whereas naphthalene is alternant, non-polar (0 D), UV-absorbing, and strictly Kasha-compliant [1]. Consequently, 1-[2-(Naphthalen-1-yl)ethenyl]azulene cannot be interchanged with 1-styrylazulene (phenyl analog; altered HOMO/LUMO energies and absorption profile), 1-[2-(Naphthalen-2-yl)ethenyl]azulene (regioisomer; distinct steric demands, conjugation efficiency, and molecular packing), or simple naphthalene derivatives (absence of non-alternant polarizability and S₂ emission). Direct comparative OPV studies confirm that replacing the azulene donor unit with naphthalene shifts HOMO energy deeper by 0.16–0.2 eV and yields 2–4× higher photovoltaic efficiency [2], underscoring that azulene-versus-naphthalene choice is a non-trivial, performance-determining decision in device engineering.

Quantitative Differentiation Evidence for 1-[2-(Naphthalen-1-yl)ethenyl]azulene vs. Its Closest Analogs


Permanent Ground-State Dipole Moment: Azulene Core vs. Isomeric Naphthalene Core

The azulene nucleus in the target compound confers a permanent ground-state dipole moment of ~1.08 D, arising from resonance delocalization between the electron-rich five-membered ring and the electron-deficient seven-membered ring. In stark contrast, its constitutional isomer naphthalene (and by extension naphthalene-only analogs such as 1-styrylnaphthalene) possesses a dipole moment of 0 D due to its alternant topology [1]. This intrinsic polarity in a purely hydrocarbon framework—without any heteroatom—is rare and directly influences intermolecular interactions, solubility in polar media, and interfacial dipole alignment at metal–organic contacts in electronic devices [2].

Dipole Moment Molecular Polarity Organic Electronics

HOMO–LUMO Energy Gap: Azulene- vs. Naphthalene-Based π-Systems

Azulene-based π-conjugated systems exhibit a significantly narrower HOMO–LUMO gap than their naphthalene counterparts due to the non-alternant topology and charge-polarized electronic structure. A direct comparative study of non-fused azulene-versus-naphthalene conjugates reports a HOMO destabilization of 0.16–0.2 eV in the azulene series, reducing the optical bandgap, with azulene-perylene diimide conjugates reaching a bandgap as low as 1.53 eV [1]. The target compound, bearing the azulene moiety, is expected to retain this narrowed-gap characteristic relative to fully alternant naphthalene-based analogs.

HOMO-LUMO Gap Bandgap Engineering Optoelectronic Materials

Anti-Kasha S₂→S₀ Fluorescence vs. Kasha-Compliant Naphthalene Emission

Azulene and its 1-substituted derivatives are prototypical anti-Kasha emitters, showing dominant fluorescence from the second excited singlet state (S₂→S₀) rather than from S₁. This arises from an exceptionally large S₂–S₁ energy gap of approximately 14,000 cm⁻¹ (~1.74 eV), which suppresses internal conversion from S₂ to S₁ and allows radiative S₂→S₀ decay to compete favorably [1]. In contrast, naphthalene and its alternant derivatives are strictly Kasha-compliant, emitting only from S₁. Styrylazulenes, including 1-styrylazulene—the closest phenyl analog of the target compound—have been experimentally confirmed to retain S₂→S₀ emission [2].

Anti-Kasha Fluorescence S2 Emission Photophysics

Regioisomeric Differentiation: 1-Naphthyl vs. 2-Naphthyl Connectivity in Azulenyl-Ethenyl Systems

The target compound (CAS 652142-05-7) specifically bears the naphthalen-1-yl substituent attached to the ethenyl bridge at the α-position of naphthalene. Its closest commercially catalogued regioisomer, 1-[2-(Naphthalen-2-yl)ethenyl]azulene, places the azulenyl-ethenyl group at the β-position (2-position) of naphthalene. The 1-naphthyl attachment introduces peri steric interactions between the ethenyl hydrogen and the peri C–H of naphthalene (H8), which can reduce co-planarity and alter both the effective conjugation length and the solid-state molecular packing relative to the less sterically encumbered 2-naphthyl isomer [1]. These geometric differences manifest as measurable shifts in UV-Vis absorption maxima (bathochromic or hypsochromic depending on the degree of coplanarity) and distinct melting points and solubility profiles [2].

Regioisomerism Steric Effects Conjugation Efficiency

Thermal Stability and Azulene-to-Naphthalene Rearrangement Tendency

Azulene and its derivatives are susceptible to thermal rearrangement into the thermodynamically more stable naphthalene skeleton. The parent azulene-to-naphthalene rearrangement proceeds at 350–450 °C under radical-promoted conditions [1]. Photoexcitation at 193 nm (6.4 eV) also induces rearrangement via hot ground-state pathways [2]. The target compound, however, stabilizes the azulene core through 1-position π-conjugation with the naphthalenyl-ethenyl substituent, which delocalizes electron density and is expected to raise the activation barrier for rearrangement relative to unsubstituted azulene. Naphthalene-only analogs are inherently immune to this degradation pathway, being already at the thermodynamic minimum [1].

Thermal Stability Rearrangement Material Processing

Photovoltaic Efficiency Trade-off: Naphthalene Donors Outperform Azulene Donors by 2–4×

In a direct head-to-head study of eight D-π-A-π-D small molecules for organic photovoltaic cells, donor units based on guaiazulene (an alkylated azulene) were compared with analogous naphthalene-based donors in otherwise identical molecular architectures. The naphthalene-based derivatives exhibited deeper HOMO energy levels, higher hole mobility, and superior film morphology, which collectively resulted in power conversion efficiencies (PCEs) approximately 2–4 times higher than their azulene-based counterparts [1]. Conversely, the azulene derivatives provided red-shifted and broader absorption spectra. This trade-off—broader light harvesting vs. lower PCE—is a defining selection criterion for the target compound: it is better suited for applications where panchromatic absorption or anti-Kasha photophysics take precedence over peak device efficiency.

Organic Photovoltaics Power Conversion Efficiency Donor-Acceptor Systems

High-Value Application Scenarios for 1-[2-(Naphthalen-1-yl)ethenyl]azulene Based on Quantitative Differentiation Evidence


Organic Light-Emitting Diode (OLED) Emitter or Host Material Exploiting Anti-Kasha S₂ Fluorescence

The target compound's azulene core enables rare S₂→S₀ fluorescence with a large ΔE(S₂–S₁) ≈ 14,000 cm⁻¹ [1]. This anti-Kasha emission pathway, absent in all naphthalene-based analogs, makes the compound a candidate for dual-wavelength OLED emitters, wavelength-orthogonal logic elements, and ratiometric fluorescence sensors where S₂ and S₁ emissions can be independently monitored. The 1-naphthyl substitution may further modulate the S₂ emission wavelength relative to 1-styrylazulene.

Panchromatic Light-Harvesting Layer in Organic Photovoltaics (OPV)

Azulene-based donor materials provide red-shifted and broader absorption spectra compared to naphthalene-based donors [2]. Although this comes with a 2–4× PCE penalty relative to naphthalene analogs, the broader spectral coverage makes the target compound valuable in tandem or ternary-blend OPV architectures where complementary absorption is prioritized over peak single-junction efficiency.

Metal–Organic Interface Engineering via Intrinsic Hydrocarbon Dipole

The ~1.08 D permanent dipole moment of the azulene core [3] enables work-function tuning at metal–organic interfaces through vacuum-level shifts, without the need for heteroatom-containing polar interlayers. The target compound's purely hydrocarbon composition offers superior chemical stability and sublimation compatibility for vacuum-deposited devices, distinguishing it from heteroatom-based dipole layers.

Non-Linear Optical (NLO) Material Research Leveraging Narrow HOMO–LUMO Gap

The narrow HOMO–LUMO gap and polarizable π-system of azulene derivatives have been shown to produce strong second-order NLO responses, particularly under low-energy external fields [4]. The target compound, with its extended conjugation between the azulene donor and naphthalen-1-yl acceptor, is a candidate for NLO chromophore development where naphthalene-only analogs would exhibit weaker non-linear responses due to their wider bandgap and zero dipole moment.

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